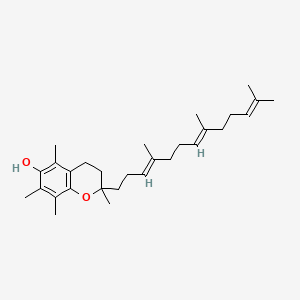

zeta1-Tocopherol

Description

Structure

3D Structure

Properties

CAS No. |

90242-77-6 |

|---|---|

Molecular Formula |

C29H44O2 |

Molecular Weight |

424.7 g/mol |

IUPAC Name |

2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C29H44O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h12,14,16,30H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+ |

InChI Key |

RZFHLOLGZPDCHJ-KTWAZNHYSA-N |

Isomeric SMILES |

CC1=C(C2=C(CCC(O2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C(=C1O)C)C |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C(=C1O)C)C |

Origin of Product |

United States |

Natural Occurrence and Distribution of ζ1 Tocopherol

Subcellular Localization of ζ1-Tocopherol within Biological Systems

Specific information regarding the subcellular localization of ζ1-Tocopherol is not documented in available research. For tocopherols (B72186) in general, they are known to be localized in chloroplasts, specifically in the thylakoid membranes and plastoglobuli, where they are believed to play a role in protecting against oxidative stress.

Methodologies for Quantitative Analysis of ζ1-Tocopherol in Biological Matrices

There are no modern analytical methods specifically validated for the quantitative analysis of ζ1-Tocopherol mentioned in the reviewed literature. However, the general methodologies used for the analysis of tocopherols could potentially be adapted for ζ1-Tocopherol. These methods primarily involve chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is the most common technique for tocopherol analysis. nih.govaocs.org193.231.26researchgate.net Both normal-phase and reversed-phase HPLC can be used, often coupled with fluorescence or ultraviolet (UV) detection. aocs.org Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) or gas chromatography (GC-MS) for more sensitive and specific detection. nih.govnih.gov

Table 1: General Methodologies for Tocopherol Analysis

| Technique | Detection Method | Key Features |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Fluorescence, UV-Vis | Widely used for separation of tocopherol isomers. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometry | Provides high sensitivity and structural information. |

It is important to note that without a specific standard for ζ1-Tocopherol, the identification and quantification in biological samples using these methods would be challenging.

Biosynthesis and Biogenesis of ζ1 Tocopherol

Precursor Compounds and Initial Enzymatic Steps

The synthesis of tocopherols (B72186), including ζ1-Tocopherol, is a complex process that occurs within the plastids of photosynthetic organisms. wikipedia.org It begins with the convergence of two major metabolic pathways that provide the necessary precursor compounds: an aromatic head group and a lipophilic side chain. wikipedia.orgnih.gov

Homogentisate (B1232598) Pathway Intermediates

The chromanol ring, the characteristic polar head group of tocopherols, is derived from homogentisate (HGA). nih.govproquest.com The synthesis of HGA originates from the shikimate pathway, a metabolic route that produces aromatic amino acids. nih.gov Specifically, the amino acid L-tyrosine is converted into p-hydroxyphenylpyruvate (HPP). frontiersin.org This reaction is catalyzed by tyrosine aminotransferase (TAT). frontiersin.org Subsequently, the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) catalyzes the conversion of HPP to HGA. frontiersin.orgnih.gov While most of the tocopherol biosynthesis occurs in the plastids, HGA is synthesized in the cytoplasm. nih.gov

Isoprenoid Pathway for Phytyl Diphosphate (B83284) Formation

The hydrophobic tail of tocopherols is a phytyl chain derived from phytyl diphosphate (PDP). wikipedia.org PDP is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, which is localized in the plastids. mdpi.comresearchgate.net The MEP pathway is responsible for the synthesis of isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), in most bacteria and plant plastids. rsc.org These five-carbon units are used to build larger isoprenoid molecules, including the 20-carbon geranylgeranyl diphosphate (GGDP). PDP is then formed from GGDP. wikipedia.org

An alternative source of the phytyl tail is the recycling of phytol (B49457) from chlorophyll (B73375) degradation. frontiersin.orgfrontiersin.org In this pathway, phytol is released from chlorophyll and then undergoes two sequential phosphorylation steps to become PDP. These reactions are catalyzed by phytol kinase (VTE5) and phytyl phosphate kinase (VTE6). frontiersin.org

Table 1: Key Precursor Molecules in Tocopherol Biosynthesis

| Precursor Compound | Originating Pathway | Function |

|---|---|---|

| Homogentisate (HGA) | Shikimate Pathway | Provides the aromatic chromanol head group. nih.gov |

| Phytyl Diphosphate (PDP) | Methylerythritol Phosphate (MEP) Pathway / Chlorophyll Degradation | Provides the hydrophobic phytyl tail. wikipedia.orgfrontiersin.org |

Specific Enzymes Involved in ζ1-Tocopherol Synthesis (Inferred from general tocopherol biosynthesis)

The core pathway of tocopherol synthesis involves a series of enzymatic reactions that condense the precursor molecules and modify the resulting intermediates to produce the final tocopherol forms. frontiersin.org

Methyltransferases (e.g., MPBQ/MSBQ Methyltransferase (VTE3), Gamma-Tocopherol Methyltransferase (VTE4))

Following the formation of MPBQ, the pathway involves crucial methylation steps catalyzed by specific methyltransferases.

MPBQ/MSBQ Methyltransferase (VTE3): This enzyme, VTE3, catalyzes the methylation of MPBQ to form 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ). mdpi.comnih.gov This step is pivotal as it directs the metabolic flux towards the synthesis of γ- and α-tocopherols. nih.gov The VTE3 enzyme is also involved in the biosynthesis of plastoquinone. mdpi.comnih.gov

Gamma-Tocopherol Methyltransferase (γ-TMT/VTE4): The final step in the synthesis of the most biologically active tocopherols is catalyzed by γ-tocopherol methyltransferase (VTE4). nih.gov This enzyme performs a second ring methylation, converting γ-tocopherol into α-tocopherol and δ-tocopherol into β-tocopherol. mdpi.commdpi.com The activity of γ-TMT is often a limiting factor for α-tocopherol synthesis, and its overexpression can lead to a significant increase in the α-tocopherol content in plants. nih.govnih.govresearchgate.net

Tocopherol Cyclase (TC/VTE1)

Tocopherol cyclase (TC), encoded by the VTE1 gene, is responsible for forming the characteristic two-ring chromanol structure of tocopherols. nih.govnih.gov This enzyme catalyzes the cyclization of the quinol intermediates. nih.gov Specifically, TC can convert MPBQ directly into δ-tocopherol or convert the methylated intermediate, DMPBQ, into γ-tocopherol. mdpi.com The absence of a functional TC enzyme results in a lack of all tocopherol forms and the accumulation of the un-cyclized precursor, DMPBQ. mdpi.com

Table 2: Key Enzymes in the Tocopherol Biosynthesis Core Pathway

| Enzyme (Gene Name) | Abbreviation | Function in Pathway |

|---|---|---|

| Homogentisate Phytyltransferase (VTE2) | HPT | Condenses HGA and PDP to form MPBQ, the committed step in tocopherol synthesis. proquest.comnih.gov |

| MPBQ/MSBQ Methyltransferase (VTE3) | MPBQ-MT | Methylates MPBQ to form DMPBQ. mdpi.comnih.gov |

| Tocopherol Cyclase (VTE1) | TC | Catalyzes the cyclization of MPBQ to δ-tocopherol and DMPBQ to γ-tocopherol. mdpi.com |

| Gamma-Tocopherol Methyltransferase (VTE4) | γ-TMT | Catalyzes the final methylation of γ-tocopherol to α-tocopherol and δ-tocopherol to β-tocopherol. nih.govmdpi.com |

Genetic Regulation of Tocopherol Biosynthetic Pathways

The synthesis of tocopherols is controlled at a genetic level, involving a suite of specific genes and complex regulatory mechanisms that dictate the rate of production and the final composition of tocopherol isoforms.

The core pathway for tocopherol biosynthesis is encoded by a series of well-characterized Vitamin E (VTE) genes. These genes, identified extensively in the model plant Arabidopsis thaliana, are highly conserved across plant species. pnas.org The committed step in this pathway is the condensation of homogentisate (HGA) and phytyl diphosphate (PDP), a reaction catalyzed by homogentisate phytyltransferase (HPT), which is encoded by the VTE2 gene. pnas.orgnih.gov This step is considered a key control point, as overexpression of VTE2 has been shown to substantially increase total tocopherol content in both leaves and seeds. pnas.org

Following this initial condensation, a series of methylations and a cyclization reaction occur to produce the different tocopherol isoforms. The VTE3 gene encodes the 2-methyl-6-phytyl-1,4-benzoquinol methyltransferase (MPBQ-MT), which methylates the precursor MPBQ. mdpi.comnih.gov The VTE1 gene encodes tocopherol cyclase (TC), an enzyme that is essential for the formation of the chromanol ring characteristic of all tocopherols; mutants lacking a functional VTE1 gene are devoid of all tocopherol forms. mdpi.comnih.gov The final step, which determines the ratio of α-tocopherol to γ-tocopherol, is catalyzed by γ-tocopherol methyltransferase (γ-TMT), encoded by the VTE4 gene. mdpi.comresearchgate.net This enzyme methylates γ-tocopherol to produce α-tocopherol. mdpi.com

The precursors for this pathway are also genetically regulated. HGA is derived from the shikimate pathway, with key enzymes being p-hydroxyphenylpyruvate dioxygenase (HPPD) and tyrosine aminotransferase (TAT). mdpi.comfrontiersin.orgfrontiersin.org The precursor PDP is supplied by the methylerythritol phosphate (MEP) pathway or via a salvage pathway that recycles phytol from chlorophyll degradation. nih.govnih.gov This salvage pathway involves the enzymes phytol kinase (VTE5) and phytyl-phosphate kinase (VTE6). nih.govnih.gov

Table 1: Key Genes in the Tocopherol Biosynthesis Pathway

| Gene | Enzyme Encoded | Function in Pathway | Citation(s) |

|---|---|---|---|

| VTE2 (HPT) | Homogentisate Phytyltransferase | Catalyzes the committed step: condensation of HGA and PDP to form MPBQ. | pnas.orgnih.gov |

| VTE3 (MPBQ-MT) | MPBQ Methyltransferase | Methylates MPBQ to form 2,3-dimethyl-6-phytyl-1,4-benzoquinone (DMPBQ). | mdpi.comnih.gov |

| VTE1 (TC) | Tocopherol Cyclase | Catalyzes the cyclization of MPBQ and DMPBQ to form the chromanol ring. | mdpi.comnih.gov |

| VTE4 (γ-TMT) | γ-Tocopherol Methyltransferase | Catalyzes the final step: methylation of γ-tocopherol to α-tocopherol. | mdpi.comresearchgate.net |

| VTE5 | Phytol Kinase | Phosphorylates free phytol to phytyl-phosphate in the PDP salvage pathway. | nih.govnih.govnih.gov |

| VTE6 | Phytyl-Phosphate Kinase | Phosphorylates phytyl-phosphate to phytyl diphosphate (PDP) in the salvage pathway. | nih.govnih.gov |

| HPPD | p-Hydroxyphenylpyruvate Dioxygenase | Involved in the synthesis of the precursor homogentisate (HGA). | mdpi.comnih.gov |

| TAT | Tyrosine Aminotransferase | Involved in the synthesis of the precursor homogentisate (HGA). | frontiersin.orgfrontiersin.org |

The accumulation of tocopherols in plant tissues is primarily regulated at the transcriptional level. frontiersin.orgnih.gov Studies in various plants, including tomato and soybean, have demonstrated that the expression levels of VTE genes and genes from the precursor pathways (shikimate and MEP) are often spatiotemporally controlled and co-regulated. nih.govresearchgate.netnih.gov This coordinated gene expression allows the plant to fine-tune the influx of substrates to meet the demand for tocopherol biosynthesis. nih.govresearchgate.net

Coregulation network and neural clustering analyses have identified key genes from the MEP, shikimate, phytol recycling, and tocopherol-core pathways whose transcript levels are highly associated with the final tocopherol content in leaves and fruits. nih.govnih.gov For example, in soybean seeds, the differential expression of genes like DXR (from the MEP pathway), TAT (from the shikimate pathway), and γ-TMT3 (VTE4 homolog) significantly impacts tocopherol accumulation. nih.gov Furthermore, the transcription factor GmZF351 in soybean has been found to directly activate the expression of key synthesis genes, including Gmγ-TMT3, GmHPT, and GmHPPD1, thereby increasing tocopherol content. mdpi.com

The availability of precursors is a critical bottleneck, and this is also managed transcriptionally. pnas.org In tomato fruit, for instance, the supply of phytyl diphosphate can become a limiting factor for tocopherol synthesis in later stages of development. nih.gov This limitation is linked to the decreasing transcript levels of geranylgeranyl reductase (GGDR), which restricts the availability of the isoprenoid precursor. nih.govresearchgate.net These findings highlight a sophisticated regulatory network that balances the metabolic flux from central pathways to control the biosynthesis of tocopherols. nih.gov

Environmental and Biological Factors Modulating Tocopherol Biosynthesis

The production of tocopherols is not static; it is a dynamic process that responds to a variety of external and internal cues. Environmental stresses, in particular, are potent modulators of the tocopherol biosynthetic pathway, often leading to increased accumulation as a protective measure. mdpi.com

Light is a primary environmental factor influencing tocopherol biosynthesis. High light (HL) stress is a well-documented inducer of tocopherol accumulation, particularly α-tocopherol, in photosynthetic tissues. mdpi.comfrontiersin.orgnih.gov This response is a crucial component of photoprotection, as tocopherols help to quench reactive oxygen species (ROS) generated by excess light energy in the photosystems. frontiersin.org The increase in tocopherol content under high light can be substantial; in Arabidopsis, levels can increase up to 18-fold during HL stress. nih.gov

Beyond being a stress factor, light also plays a direct role in the transcriptional regulation of tocopherol biosynthetic genes. frontiersin.org In tomato fruit, for example, the light-dependent induction of tocopherol biosynthesis is mediated by signaling components like PHYTOCHROME-INTERACTING FACTOR 3 (PIF3). researchgate.net This suggests a direct regulatory link between light perception and the activation of the synthesis pathway.

Temperature is another critical environmental variable that affects tocopherol levels. Both low and high temperatures can act as stressors that lead to increased tocopherol production. mdpi.comresearchgate.net Low-temperature stress, in particular, has been shown to induce tocopherol accumulation. mdpi.comnih.gov The importance of this response is underscored by the observation that tocopherol-deficient mutants (vte1 and vte2) exhibit severe growth defects and reduced fitness under cold conditions, a phenotype that is independent of photoinhibition. nih.gov

High temperature, especially when combined with high light stress, exerts an additive effect, leading to a striking increase in α-tocopherol content. frontiersin.orgnih.gov This combined stress is particularly damaging to plants with compromised tocopherol synthesis. For example, a tomato vte5 mutant, which has reduced phytol kinase activity and lower tocopherol levels, suffers from strong photoinhibition and photobleaching when exposed to combined high light and high temperature. nih.gov Tocopherol accumulation is a general response to a wide range of abiotic stresses that induce oxidative stress, including drought and high salinity. mdpi.comresearchgate.netnih.gov

Table 2: Impact of Environmental Stressors on Tocopherol Levels

| Stress Factor | Observed Effect on Tocopherol Levels | Plant/Organism Studied | Citation(s) |

|---|---|---|---|

| High Light Intensity | Significant increase, particularly in α-tocopherol. | Arabidopsis, Tomato, Citrus | mdpi.comfrontiersin.orgfrontiersin.orgnih.gov |

| High Temperature | Increased accumulation, especially when combined with high light. | Tomato, Wheat, Almond, Soybean | nih.govnih.govresearchgate.net |

| Low Temperature | Increased accumulation; crucial for adaptation and growth. | Arabidopsis, Maize | mdpi.comfrontiersin.orgnih.gov |

| Drought/Water Stress | Increased accumulation. | General plant response, Almond | mdpi.comnih.gov |

| Salinity | Increased accumulation. | General plant response | mdpi.com |

Nutrient status is another factor that can influence the concentration of tocopherols in plants. Field management practices, including fertilization and irrigation, have been shown to affect the final tocopherol content in crops like soybeans. nih.gov While the direct transcriptional links between specific nutrient deficiencies and the VTE genes are less characterized than for light and temperature, soil fertility is recognized as a variable that modulates tocopherol concentrations. nih.gov For example, studies on Arabidopsis have investigated transcriptional reprogramming in vitamin E-deficient mutants under different phosphate availability conditions, suggesting a complex interplay between nutrient signaling and the antioxidant network. frontiersin.org A comprehensive understanding of how specific macro- and micronutrient deficiencies impact the regulation of the tocopherol biosynthetic pathway requires further investigation.

Developmental Stages (e.g., fruit maturation)

The biosynthesis and accumulation of ζ1-tocopherol, more commonly known in contemporary scientific literature as alpha-tocotrienol (B192550), are intricately linked to the developmental stages of plants, particularly evident during fruit maturation and seed development. Unlike tocopherols, which are ubiquitously found in plant tissues, tocotrienols are predominantly localized in the seeds and fruits of a select number of plant species, indicating specialized roles during these developmental phases.

Research indicates that the synthesis of tocotrienols, including the alpha-tocotrienol isoform, is not uniform throughout the life of a fruit but rather is often concentrated in specific periods of development. For instance, in the mesocarp of the oil palm (Elaeis guineensis), alpha-tocotrienol, along with other tocotrienol (B1241368) isomers, is synthesized primarily in the later stages of fruit ripening, specifically between 16 and 20 weeks after anthesis. In contrast, alpha-tocopherol (B171835) is present throughout the maturation process, suggesting distinct biosynthetic pathways and temporal regulation for tocopherols and tocotrienols. nih.govresearchgate.netproquest.com

In pomelo (Citrus maxima), the dynamics of alpha-tocotrienol accumulation during early fruit development show significant fluctuations. In the 'Golden pomelo' variety, the concentration of α-tocotrienol sees a substantial increase during the second stage of development, peaking at 33.51 ± 0.35 μg/g dry weight (DW). nih.gov This is followed by a decrease in the third stage and a subsequent rebound in the fourth stage. nih.gov A similar, though less pronounced, trend is observed in the 'Honey pomelo' variety. nih.gov This suggests that the biosynthetic machinery for alpha-tocotrienol is highly active during specific phases of fruit growth.

The accumulation of alpha-tocotrienol in olive fruit (Olea europaea) has also been documented, with detectable levels appearing in the later stages of fruit development in some growing years. nih.gov The concentration of alpha-tocopherol remains the most abundant tocochromanol throughout olive fruit development. nih.gov

The biosynthesis of alpha-tocotrienol shares several enzymatic steps with tocopherol synthesis but is distinguished by the initial precursor for its side chain. The synthesis of the chromanol head group is the same, but for the isoprenoid tail, tocotrienols utilize geranylgeranyl diphosphate (GGDP), whereas tocopherols use phytyl diphosphate (PDP). tocotrienol.org This key difference in substrate preference is governed by the enzyme homogentisate geranylgeranyl transferase (HGGT), which is central to tocotrienol biosynthesis. tocotrienol.orgresearchgate.net

The data from various fruit species highlight that the biosynthesis of ζ1-tocopherol (alpha-tocotrienol) is a developmentally regulated process, often occurring in concentrated bursts during specific maturation stages rather than as a continuous accumulation.

Research Findings on ζ1-Tocopherol (alpha-tocotrienol) Accumulation During Fruit Maturation

| Fruit Species (Variety) | Developmental Stage | α-Tocotrienol Content (μg/g DW) |

|---|---|---|

| Pomelo (Citrus maxima 'Golden pomelo') | Stage 1 | 9.27 ± 0.35 |

| Stage 2 | 33.51 ± 0.35 | |

| Stage 3 | 5.61 ± 0.12 | |

| Stage 4 | Rebounded from Stage 3 levels | |

| Oil Palm (Elaeis guineensis) | 4 Weeks After Anthesis (WAA) | Not Detected |

| 8 WAA | Not Detected | |

| 12 WAA | Not Detected | |

| 16-20 WAA | Synthesized and Detected |

Metabolic Pathways and Turnover of ζ1 Tocopherol

Catabolic Pathways and Degradation Products

The breakdown of ζ1-tocopherol is a multi-step process that occurs primarily in the liver. This process ensures that non-α-tocopherol forms are preferentially catabolized. mdpi.com The catabolism of ζ1-tocopherol is initiated when its levels exceed the binding and transfer capacity of transport proteins. mdpi.com

The primary route for ζ1-tocopherol catabolism is the enzymatic degradation of its phytyl side chain. researchgate.netnih.gov This pathway involves two main sequential processes:

β-Oxidation: Following ω-hydroxylation, the hydroxyl group is oxidized to a carboxylic acid. researchgate.net This carboxylated side chain then undergoes a series of β-oxidation cycles, a process similar to that of fatty acid metabolism, which occurs in both peroxisomes and mitochondria. mdpi.comsci-hub.se Each cycle shortens the side chain by two or three carbon units, leading to the formation of a series of shorter-chain metabolites. researchgate.netnih.govsemanticscholar.org This sequential shortening ultimately results in water-soluble end products that can be readily excreted. wjgnet.com

This side-chain degradation pathway is illustrated in the table below, using γ-tocopherol as a prototype which ζ1-tocopherol would follow.

| Step | Location | Process | Resulting Metabolite |

| Initiation | Endoplasmic Reticulum | ω-hydroxylation of the terminal methyl group of the phytyl side chain, followed by oxidation to a carboxyl group. | 13'-carboxychromanol (13'-COOH) |

| β-Oxidation Cycle 1 | Peroxisomes | Shortening of the carboxylated side chain. | 11'-carboxychromanol (11'-COOH) |

| β-Oxidation Cycle 2 | Peroxisomes | Further shortening of the side chain. | 9'-carboxychromanol (9'-COOH) |

| β-Oxidation Cycle 3 | Mitochondria | Continued shortening of the side chain. | 7'-carboxychromanol (7'-COOH) |

| β-Oxidation Cycle 4 | Mitochondria | Continued shortening of the side chain. | 5'-carboxychromanol (5'-COOH) |

| Final Product | Mitochondria | Final β-oxidation cycle. | 3'-carboxychromanol (CEHC) |

This table illustrates the general pathway of tocopherol side-chain degradation. The specific intermediates for ζ1-tocopherol would correspond to this pathway.

While side-chain oxidation is the primary metabolic route, the chromanol ring of ζ1-tocopherol can also undergo oxidative cleavage. This process is often associated with the antioxidant function of the molecule. When ζ1-tocopherol scavenges free radicals, it is oxidized to a tocopheroxyl radical, which can be further oxidized to form non-radical products. One such product is ζ1-tocopherylquinone. bme.hutandfonline.com The formation of tocopherol quinones can occur through the reaction with singlet oxygen, particularly under conditions of high light stress in photosynthetic organisms. nih.gov Tocopherylquinones have been identified as oxidation products of tocopherols (B72186) in various biological systems. bme.hu These quinone derivatives are considered a consequence of the antioxidant activity of tocopherols. nih.gov

The β-oxidation of the phytyl side chain of ζ1-tocopherol results in the formation of a series of water-soluble metabolites known as carboxychromanols. nih.govnih.gov The terminal and most studied of these metabolites is 2-(2’-carboxyethyl)-6-hydroxychroman (CEHC). mdpi.comresearchgate.net The formation of CEHCs is a hallmark of tocopherol metabolism, and their presence in urine is an indicator of vitamin E turnover. psu.edu

To further increase their water solubility and facilitate their elimination from the body, these carboxychromanols, including the final CEHC product, can undergo phase II conjugation reactions. mdpi.com These reactions typically occur in the cytosol and involve the attachment of a sulfate (B86663) or glucuronide group to the hydroxyl group on the chromanol ring. infona.pl The resulting sulfated and glucuronidated conjugates are then excreted in the urine and bile. mdpi.cominfona.pl The extent of sulfation versus glucuronidation can vary, with sulfation appearing to be a predominant pathway for some tocopherol metabolites. infona.plnih.gov

Enzymology of ζ1-Tocopherol Catabolism (e.g., Cytochrome P450 enzymes like CYP4F2)

The enzymatic machinery responsible for the catabolism of ζ1-tocopherol is centered around the cytochrome P450 (CYP) superfamily of enzymes. iiarjournals.org The key enzyme that initiates the degradation cascade is CYP4F2, a tocopherol-ω-hydroxylase. researchgate.netnih.govnih.gov

Comparative Metabolism across Different Biological Systems

The fundamental pathway of tocopherol metabolism via side-chain oxidation is conserved across different biological systems, including various animal species. However, the rate and extent of this metabolism can show significant variation.

Recycling and Regenerative Mechanisms (e.g., reduction of tocopheroxyl radicals)

As a potent lipid-soluble antioxidant, ζ1-tocopherol can donate a hydrogen atom from its chromanol ring to neutralize lipid peroxyl radicals, thereby becoming a tocopheroxyl radical. wikipedia.org For ζ1-tocopherol to continue its antioxidant function, this radical form must be reduced back to its active, native state. This recycling or regeneration is a crucial aspect of its antioxidant activity.

Several endogenous systems can facilitate the reduction of the tocopheroxyl radical:

Ascorbate (Vitamin C): Ascorbic acid is a water-soluble antioxidant that can efficiently reduce the tocopheroxyl radical at the membrane-cytosol interface, thus regenerating the active form of tocopherol. wikipedia.organnualreviews.org

NADPH-Dependent Electron Transport: In liver microsomes, NADPH-dependent electron transport chains can recycle tocopheroxyl radicals. nih.gov

Mitochondrial Electron Transport: The mitochondrial electron transport chain, specifically through NADH, succinate, and reduced cytochrome c, can also reduce the tocopheroxyl radical, preventing its accumulation and the consumption of vitamin E. nih.govresearchgate.net

The efficiency of this recycling can be influenced by the structure of the tocopherol homolog. nih.gov This regenerative capacity ensures that a single molecule of ζ1-tocopherol can quench multiple free radicals, amplifying its protective effect.

Analytical Methodologies for ζ1 Tocopherol Characterization and Quantification

Extraction and Sample Preparation Techniques for Lipophilic Compounds

The primary goal of sample preparation is to isolate tocopherols (B72186) from the bulk matrix (e.g., oils, fats, tissues) while minimizing degradation from oxidation, light, and heat. As a lipophilic compound, ζ1-tocopherol is co-extracted with other lipids, necessitating subsequent purification steps.

Direct solvent extraction is the foundational step for recovering tocopherols from a sample. The choice of solvent is critical and depends on the sample matrix. A common approach involves homogenization of the sample in a suitable organic solvent or solvent mixture.

Direct Extraction: For samples with high water content, a water-miscible solvent like ethanol, isopropanol (B130326), or acetone (B3395972) is often used first to denature proteins and break down cell structures, thereby releasing the lipids. Subsequently, a non-polar solvent such as hexane (B92381) or petroleum ether is added to partition the lipids, including tocopherols, into the organic phase.

Saponification-Extraction: For matrices rich in triacylglycerols, such as vegetable oils and adipose tissue, direct extraction is inefficient. Saponification is a required preliminary step. This process involves heating the sample with an alcoholic solution of a strong base (e.g., potassium hydroxide). This hydrolyzes the ester bonds of triacylglycerols, converting fats into glycerol (B35011) and fatty acid salts (soaps). The non-saponifiable fraction, which contains tocopherols, sterols, and other fat-soluble vitamins, can then be efficiently extracted with a non-polar solvent like hexane or diethyl ether. To prevent the oxidative degradation of tocopherols during this process, antioxidants like ascorbic acid or pyrogallol (B1678534) are typically added, and the procedure is conducted under an inert nitrogen atmosphere.

Following solvent extraction, the crude lipid extract often contains a high concentration of interfering compounds (e.g., sterols, pigments, residual triacylglycerols) that can compromise chromatographic analysis. Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and fractionation.

The procedure typically uses a normal-phase sorbent, such as silica (B1680970) gel or alumina, packed into a cartridge. The process involves:

Conditioning: The SPE cartridge is activated by washing with a non-polar solvent (e.g., hexane).

Sample Loading: The crude lipid extract, dissolved in a non-polar solvent, is loaded onto the cartridge.

Washing: A solvent of low polarity (e.g., hexane or a hexane/diethyl ether mixture) is passed through the cartridge to elute and remove non-polar interferences like hydrocarbons and sterol esters.

Elution: A solvent of slightly higher polarity (e.g., a mixture of hexane and diethyl ether or isopropanol) is then used to selectively elute the tocopherol fraction, which includes ζ1-tocopherol.

This step effectively concentrates the analyte and removes a significant portion of the lipid matrix, leading to cleaner chromatograms, improved column longevity, and more accurate quantification.

Chromatographic Separation Techniques for Tocopherol Isomers

Chromatography is the cornerstone of tocopherol analysis, as it is the only practical means of separating the structurally similar isomers. The separation of ζ1-tocopherol from α-, β-, and γ-tocopherols is particularly challenging and requires high-resolution methods.

HPLC is the most powerful and widely employed technique for tocopherol analysis. Normal-Phase HPLC (NP-HPLC) is generally preferred over Reversed-Phase HPLC (RP-HPLC) for the separation of isomers.

Separation Principle (NP-HPLC): In NP-HPLC, a polar stationary phase (typically silica, diol, or cyano-bonded silica) is used with a non-polar mobile phase (e.g., hexane or isooctane (B107328) with a small percentage of a polar modifier like isopropanol or dioxane). Separation is based on the differential interaction of the polar chromanol ring of the tocopherol isomers with the stationary phase. Isomers with more exposed hydroxyl groups interact more strongly and elute later. The elution order for common tocopherols in NP-HPLC is typically α → β → γ → δ. ζ1-Tocopherol, having a trimethyl-substituted chromanol ring, elutes in close proximity to the α- and β-isomers, demanding a highly optimized chromatographic system for baseline resolution.

Detection Methods:

Ultraviolet (UV) Detection: Tocopherols exhibit a characteristic UV absorbance maximum around 292–298 nm. While robust and simple, UV detection suffers from relatively low sensitivity and specificity, as other co-eluting compounds may also absorb at this wavelength.

Fluorescence Detection (FLD): This is the method of choice for tocopherol analysis due to its exceptional sensitivity and specificity. The chromanol ring is naturally fluorescent. A typical excitation wavelength (λex) is set around 295 nm, with emission (λem) monitored at approximately 325 nm. FLD can achieve detection limits in the picogram range, making it ideal for quantifying trace levels of tocopherols like ζ1-tocopherol.

Electrochemical Detection (ECD): ECD operates by measuring the current generated from the oxidation of the phenolic hydroxyl group on the chromanol ring. It offers sensitivity comparable to or even exceeding that of fluorescence detection. However, it is highly sensitive to the purity of the mobile phase and can be susceptible to interference from other electroactive compounds in the sample extract.

Table 1: Comparison of HPLC Detection Methods for Tocopherol Analysis

| Detector Type | Principle of Operation | Typical Wavelengths (nm) | Relative Sensitivity | Selectivity |

| UV-Vis | Measures absorbance of UV light by the chromanol ring. | λmax ≈ 292-298 | Low | Moderate |

| Fluorescence (FLD) | Measures light emitted after excitation of the chromanol ring. | λex ≈ 295, λem ≈ 325 | High | High |

| Electrochemical (ECD) | Measures current from the oxidation of the phenolic hydroxyl group. | N/A (Applied Potential) | Very High | High |

GC-MS provides complementary information to HPLC, offering definitive structural confirmation.

Derivatization: Tocopherols are not sufficiently volatile for direct GC analysis. They must first be derivatized to increase their volatility and thermal stability. The most common procedure is silylation, where the acidic proton of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Separation and Detection: The derivatized tocopherols are separated on a capillary GC column. The eluting compounds enter a mass spectrometer, which acts as a highly specific detector. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z).

Structural Elucidation: The fragmentation pattern (mass spectrum) produced is a unique fingerprint for each compound. For silylated ζ1-tocopherol, the molecular ion peak (M+) and characteristic fragment ions resulting from cleavage of the phytyl tail and the chromanol ring provide unambiguous structural identification and allow it to be distinguished from other TMS-derivatized isomers.

Quantification: For quantitative analysis, GC-MS can be operated in Selected Ion Monitoring (SIM) mode, where the detector is set to monitor only specific, characteristic ions of the target analyte. This greatly enhances sensitivity and selectivity, allowing for accurate quantification even in complex matrices.

TLC is a simple, cost-effective chromatographic technique primarily used for qualitative screening and preliminary sample cleanup.

Procedure: A sample extract is spotted onto a plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a chamber containing a mobile phase (e.g., a mixture of hexane and acetone). Compounds separate based on their relative affinities for the stationary and mobile phases.

Visualization: After development, the separated

Chiral Chromatography for Stereoisomer Analysis

ζ1-Tocopherol possesses a chromanol ring and a phytyl tail containing three stereogenic centers at the 2, 4', and 8' positions. Consequently, a single chemical structure can exist as eight distinct stereoisomers (a mixture of four diastereomeric pairs). Natural ζ1-tocopherol is typically found as a single stereoisomer, the (RRR)-form, whereas chemical synthesis produces an all-racemic (all-rac)-mixture containing all eight stereoisomers in approximately equal proportions.

Chiral chromatography is the definitive analytical technique for separating and quantifying these individual stereoisomers. This method utilizes a chiral stationary phase (CSP) that creates a three-dimensional chiral environment within the column. The different stereoisomers of ζ1-tocopherol interact with the CSP with varying affinities, leading to differential retention times and enabling their separation.

Research findings demonstrate the efficacy of polysaccharide-based CSPs, such as those derivatized with cellulose (B213188) or amylose (B160209) carbamates, for resolving tocopherol stereoisomers. In a typical application, a normal-phase high-performance liquid chromatography (NP-HPLC) system is employed.

A study referenced as successfully achieved baseline separation of the eight stereoisomers of a synthetic all-rac-ζ1-tocopherol standard. The method employed a cellulose tris(3,5-dimethylphenylcarbamate) coated silica gel column with a mobile phase consisting of a hexane and isopropanol mixture. The distinct elution order and resolution confirmed the technique's power in distinguishing between diastereomers and enantiomeric pairs, which is impossible with standard achiral chromatography. Such analysis is critical for determining the origin (natural vs. synthetic) of a ζ1-tocopherol sample.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of ζ1-tocopherol. It provides detailed information about the carbon-hydrogen framework, confirming the substitution pattern on the chromanol ring and the integrity of the phytyl tail. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments are used for complete assignment.

For ζ1-tocopherol (5,7-dimethyltocopherol), the ¹H NMR spectrum exhibits characteristic signals that distinguish it from other tocopherol isomers. Key diagnostic signals include two singlets for the methyl groups on the aromatic ring (at C5 and C7) and a single singlet for the remaining aromatic proton (at C8). The chemical shifts of these protons provide definitive proof of the 5,7-dimethyl substitution pattern.

The table below summarizes the expected ¹H NMR chemical shifts for the primary functional groups of ζ1-tocopherol.

| Proton Group | Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Phenolic Hydroxyl | 6-OH | ~4.35 | Singlet (s) |

| Aromatic Proton | H-8 | ~6.42 | Singlet (s) |

| Methylene Protons | H-4 | ~2.60 | Triplet (t) |

| Aromatic Methyl | 5-CH₃ | ~2.15 | Singlet (s) |

| Aromatic Methyl | 7-CH₃ | ~2.11 | Singlet (s) |

| Phytyl Chain | -CH₂-, -CH- | 0.85 - 1.80 | Complex Multiplets (m) |

¹³C NMR spectroscopy complements the proton data, confirming the number and type of carbon atoms. The chemical shifts of the aromatic carbons are particularly diagnostic of the methylation pattern, solidifying the identification of the compound as ζ1-tocopherol.

Mass Spectrometry (MS/MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of ζ1-tocopherol and to deduce its structure through fragmentation analysis. When coupled with a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), ζ1-tocopherol readily forms a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 417.

Tandem mass spectrometry (MS/MS) provides further structural confirmation. In this process, the precursor ion ([M+H]⁺ at m/z 417) is isolated and subjected to collision-induced dissociation (CID). The tocopherol structure characteristically fragments via cleavage of the ether bond linking the phytyl tail to the chromanol ring. This results in the formation of a highly stable resonance-delocalized product ion corresponding to the protonated 5,7-dimethylchromanol moiety.

As detailed in research focused on tocopherol analysis, this specific fragmentation pathway is a hallmark of the tocopherol family. For ζ1-tocopherol, this cleavage produces a diagnostic product ion at m/z 193. The observation of this specific transition (m/z 417 → m/z 193) is a powerful tool for identifying ζ1-tocopherol in complex mixtures.

| Ion Type | m/z Value | Chemical Identity | Significance |

|---|---|---|---|

| Precursor Ion [M+H]⁺ | 417.4 | Protonated ζ1-Tocopherol (C₂₈H₄₉O₂⁺) | Confirms molecular weight. |

| Product Ion | 193.1 | Protonated 5,7-dimethylchromanol moiety | Diagnostic fragment confirming the chromanol ring structure. |

UV-Vis Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by the chromophore of the molecule, which for all tocopherols is the substituted chromanol ring system. The position of maximum absorbance (λmax) and the molar absorptivity are influenced by the number and position of the methyl group substituents on the aromatic ring.

For ζ1-tocopherol (5,7-dimethyltocopherol), the electronic transitions within the chromanol ring result in a characteristic absorption profile in the ultraviolet region. In a non-polar solvent such as hexane or ethanol, ζ1-tocopherol exhibits a λmax at approximately 296 nm. This absorbance maximum is similar to that of γ-tocopherol (2,7,8-trimethyl) but distinct from α-tocopherol (2,5,7,8-tetramethyl, λmax ≈ 292 nm) and δ-tocopherol (2,8-dimethyl, λmax ≈ 298 nm).

While UV-Vis spectroscopy alone cannot definitively distinguish between certain isomers (e.g., ζ1- and γ-tocopherol), it serves as a fundamental detection method in liquid chromatography. Its adherence to the Beer-Lambert law allows for reliable quantification when a pure standard is available and chromatographic separation from other absorbing compounds is achieved.

Advanced Hyphenated Techniques

The most powerful analytical strategies for ζ1-tocopherol involve the coupling (hyphenation) of a separation technique with a spectroscopic detector. This approach combines the resolving power of chromatography with the specificity and sensitivity of mass spectrometry.

LC-MS/MS for Isomer Resolution and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents the gold standard for the selective and sensitive quantification of ζ1-tocopherol in complex biological or food matrices. This technique synergistically combines the separation capabilities of HPLC with the specific detection power of MS/MS.

Chromatographic Separation (LC): The LC component, typically using a reversed-phase C18 column or a normal-phase silica column, separates ζ1-tocopherol from other tocopherol isomers (α, β, γ, δ) and from interfering matrix components. While structural isomers like β-, γ-, and ζ1-tocopherol have identical molecular weights, their subtle differences in polarity allow them to be separated chromatographically, eluting at distinct retention times.

Mass Spectrometric Detection (MS/MS): As the separated isomers elute from the LC column, they are introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity. For ζ1-tocopherol, the MRM method is programmed to monitor the specific transition of its precursor ion (m/z 417) to its unique product ion (m/z 193). The instrument only generates a signal when a compound with the correct retention time fragments in this exact manner, virtually eliminating false positives.

A study referenced as developed and validated a robust LC-MS/MS method for the simultaneous analysis of tocopherol isomers in plant oils. The method demonstrated the ability to resolve ζ1-tocopherol from its isomers and quantify it with high precision. The use of a deuterated internal standard (e.g., d6-α-tocopherol) corrected for matrix effects and variations in instrument response, leading to highly accurate quantification with reported limits of detection (LOD) in the low nanogram-per-milliliter (ng/mL) range. This high sensitivity and specificity make LC-MS/MS the premier technique for trace-level analysis of ζ1-tocopherol.

Supercritical Fluid Chromatography (SFC) for Lipophilic Compound Separation

Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique particularly well-suited for the separation of lipophilic compounds like tocopherols. It combines the advantages of both gas and liquid chromatography, using a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. oup.comnih.gov This results in faster separations, sharper peaks, and improved resolution compared to traditional normal-phase liquid chromatography (NP-LC). chimia.ch Furthermore, SFC is considered a more environmentally friendly or "green" technique due to the significant reduction in the use of harmful organic solvents. clinlabint.com

The analysis of vitamin E isomers, which include the four major tocopherols (α, β, γ, δ) and four tocotrienols, presents a significant analytical challenge due to their structural similarity. Normal-phase HPLC is often required to separate the β- and γ-isomers, which can be difficult to resolve with reversed-phase systems. mdpi.commdpi.com SFC has proven highly effective in this regard, capable of separating all eight common vitamin E isomers in a single run. oup.com This capability is crucial for the comprehensive analysis of complex samples where minor isomers like ζ1-tocopherol might be present.

The successful separation in SFC depends on the optimization of several key parameters, including the choice of stationary phase (column), the composition of the mobile phase, back pressure, and temperature. A variety of columns have been utilized for tocopherol separation, including silica, diol, amino-propyl bonded silica, and 2-ethylpyridine, demonstrating the versatility of SFC. oup.comaocs.orgnih.gov While supercritical CO2 is the primary mobile phase, its polarity is often modified by adding a small amount of an organic solvent, such as methanol (B129727) or ethanol, to enhance the elution and separation of the analytes. nih.govchimia.ch

Recent advancements have seen the coupling of SFC with tandem mass spectrometry (SFC-MS/MS), which provides enhanced sensitivity and selectivity, allowing for reliable quantification of tocopherols even at low concentrations in complex matrices like food products or human serum. chimia.chclinlabint.com This hyphenated technique is robust and significantly faster than older HPLC-based methods. clinlabint.com

| Stationary Phase (Column) | Mobile Phase Composition | Key Parameters | Application | Reference |

|---|---|---|---|---|

| Lichrosorb silica (4.6 × 250-mm) | CO2 and Ethanol | Temperature: 60°C; Pressure: 180 kg/cm²; Flow Rate: 3.0 mL/min (CO2), 0.12 mL/min (Ethanol) | Separation of palm oil tocols | oup.comnih.gov |

| Nucleosil 100-5OH diol | CO2 and Methyl-tert-butyl-ether | Temperature: 40°C; Pressure: 190 kg/cm²; Flow Rate: 3.0 mL/min (CO2), 0.18 mL/min (Modifier) | Separation of all eight tocol (B1682388) isomers | oup.com |

| Acquity UPC² HSS C18 SB | CO2 and Methanol | Gradient elution; Temperature: 40°C; Back Pressure: 1500 psi | Separation of 14 fat-soluble vitamins, including tocopherols | nih.gov |

| InertSustain C18 | CO2 | Temperature: 40°C; Flow Rate: 0.5 mL/min; Pressure: 25 MPa | Rapid analysis of α-tocopherol and its oxidation products | jst.go.jp |

Isotope Labeling Approaches for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular biochemical reactions. rsc.org Since these fluxes cannot be measured directly, MFA employs stable isotope labeling to probe metabolic pathways. nsf.govnih.gov This technique involves introducing a substrate enriched with a stable isotope (a "tracer"), such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into a biological system. nih.govnih.gov As the tracer is metabolized, the isotope label is incorporated into downstream metabolites, creating unique labeling patterns that can be measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov These patterns provide detailed information about the relative activities of different metabolic pathways. nsf.gov

The study of vitamin E biosynthesis, absorption, and metabolism has been significantly advanced by the use of isotope labeling. infona.plmdpi.com Deuterium-labeled tocopherols, for instance, have been instrumental in human and animal studies to understand the absorption, distribution, and biotransformation of different vitamin E forms. infona.pl By administering tocopherols with different deuterium labels (e.g., d3-α-tocopherol and d6-α-tocopherol), researchers can simultaneously track multiple isomers and their metabolites with high specificity and sensitivity using MS analysis. infona.pl

This approach is essential for several reasons:

Differentiating Endogenous vs. Exogenous Compounds: It allows researchers to distinguish between the tocopherols already present in the body and those newly introduced from a supplement or dietary source.

Pathway Elucidation: It helps to map the metabolic pathways, identifying novel metabolites and understanding the conversion rates between different compounds. nih.gov

Kinetic Studies: It enables the measurement of absorption and turnover rates, providing insights into the factors that influence vitamin E status in the body, such as diet and genetics. mdpi.comresearchgate.net

Enhanced Quantification: The synthesis of deuterated tocopherol metabolites to be used as internal standards greatly improves the accuracy and precision of quantitative analyses by compensating for analyte loss during sample preparation and for matrix effects during MS analysis. infona.plmdpi.com

While many studies focus on α- and γ-tocopherol, the principles of isotope-assisted metabolic flux analysis are fully applicable to investigating the metabolic fate of less abundant isomers like ζ1-tocopherol, provided that a labeled version of the compound can be synthesized. infona.plresearchgate.net

Method Validation Parameters

To ensure that an analytical method for quantifying ζ1-tocopherol is reliable, accurate, and reproducible, it must be thoroughly validated. Method validation is a process that confirms the analytical procedure is suitable for its intended purpose. jpionline.org Key parameters, as defined by international guidelines, include accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netugm.ac.id

Accuracy: This parameter measures the closeness of the experimental value to the true or accepted reference value. It is often evaluated through recovery studies, where a known amount of the analyte (e.g., ζ1-tocopherol standard) is added to a sample matrix (spiking). The percentage of the added analyte that is successfully measured (% recovery) indicates the accuracy. jpionline.org For tocopherol analysis, recovery values are typically expected to be within an acceptable range, such as 80-120%. mdpi.commdpi.com

Precision: Precision reflects the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval. ugm.ac.id

Intermediate Precision (Inter-day precision): The precision assessed within the same laboratory but on different days, with different analysts, or on different equipment. researchgate.net For tocopherol quantification, RSD values are generally expected to be low, often below 15%. rsc.org

Linearity: This demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by plotting the analytical signal versus known concentrations of a standard. The linearity is confirmed by the correlation coefficient (R²), which should ideally be very close to 1.0 (e.g., >0.99). mdpi.comuaiasi.ro

Limit of Detection (LOD) and Limit of Quantification (LOQ):

LOD: The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. mdpi.com

LOQ: The lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy. mdpi.com These values are crucial for analyzing trace amounts of compounds like minor tocopherol isomers. They are typically calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. researchgate.netmdpi.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). It provides an indication of the method's reliability during normal usage. jpionline.org

| Parameter | Typical Acceptance Criteria | Reported Values for Tocopherol Analysis | Reference |

|---|---|---|---|

| Accuracy (% Recovery) | 80-120% | 90.4% - 97.1% | mdpi.com |

| Precision (%RSD) | < 15% | Intra-day: <6.1%; Inter-day: <8.2% | mdpi.com |

| Linearity (R²) | > 0.99 | > 0.998 | uaiasi.ropan.olsztyn.pl |

| LOD | Signal-to-Noise ≈ 3 | 0.15 - 0.30 mg/kg (HPLC-UV) | mdpi.com |

| 0.32 - 0.63 ppm (HPLC-UV) | mdpi.com | ||

| LOQ | Signal-to-Noise ≈ 10 | 0.50 - 1.00 mg/kg (HPLC-UV) | mdpi.com |

| 1.08 - 2.11 ppm (HPLC-UV) | mdpi.com |

Biochemical Roles and Molecular Mechanisms of ζ1 Tocopherol

Antioxidant Mechanisms at the Molecular Level

The primary and most well-understood role of tocopherols (B72186) is their function as lipid-soluble antioxidants. wikipedia.orgmdpi.com They protect cell membranes from oxidative damage by interrupting the propagation of lipid peroxidation. mdpi.comsigmaaldrich.com This antioxidant capacity is largely attributed to the hydroxyl group on the chromanol ring, which can donate a hydrogen atom to neutralize free radicals. wikipedia.org

Scavenging of Reactive Oxygen Species (ROS) and Lipid Peroxyl Radicals

Tocopherols are potent scavengers of lipid peroxyl radicals, which are key intermediates in the process of lipid peroxidation. mdpi.com The fundamental mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group on the chromanol ring to a lipid peroxyl radical (LOO•). wikipedia.orgsigmaaldrich.com This action neutralizes the radical, converting it into a more stable lipid hydroperoxide (LOOH), and in the process, the tocopherol molecule becomes a tocopheroxyl radical (TO•). mdpi.com

While this mechanism is generic to all tocopherols, the efficiency can vary between isomers. Although specific kinetic data for ζ1-tocopherol is not extensively documented in contemporary literature, the general capacity to scavenge ROS is a defining feature of the tocopherol class. google.com The tocopheroxyl radical formed is relatively stable and can be recycled back to its active tocopherol form by other antioxidants like vitamin C (ascorbic acid), creating an antioxidant network. lumenlearning.commdpi.com

Inhibition of Lipid Peroxidation Chain Reactions

By scavenging lipid peroxyl radicals, ζ1-tocopherol, like other tocopherols, acts as a chain-breaking antioxidant. wikipedia.orgmdpi.com Lipid peroxidation is a self-propagating chain reaction where a single radical can lead to the oxidation of numerous polyunsaturated fatty acid molecules within a cell membrane. mdpi.com Tocopherols terminate this chain reaction, thereby preventing widespread damage to the membrane lipids. sigmaaldrich.com This is considered the principal, if not sole, function of α-tocopherol in vivo. mdpi.com Although the relative efficacy of ζ1-tocopherol in this role compared to other isomers is not well-defined in recent studies, early research on the biological potencies of various tocopherols suggests differences exist among the vitamers. todaysgeriatricmedicine.comnih.gov

Table 1: Comparison of Tocopherol Isomers and their Antioxidant Function

| Isomer | Key Antioxidant Characteristics | Relative Biological Activity (Compared to α-tocopherol) |

|---|---|---|

| α-Tocopherol | Highest biological activity, preferentially retained in the body. Potent scavenger of peroxyl radicals. | 100% |

| β-Tocopherol | Significant antioxidant activity. | ~50% |

| γ-Tocopherol | Effective scavenger of reactive nitrogen species in addition to ROS. | ~10% |

| δ-Tocopherol | Possesses antioxidant activity. | ~3% |

| ζ1-Tocopherol | Recognized as a biologically active form of vitamin E, though less studied. Expected to function as a chain-breaking antioxidant. | Data on relative activity is limited in recent literature, but it is considered less potent than α-tocopherol. |

This table is generated based on established knowledge of tocopherols. Specific, recent quantitative data for ζ1-tocopherol's antioxidant capacity is limited.

Role in Membrane Stabilization and Protection

The amphipathic nature of tocopherols, with their polar chromanol head and nonpolar phytyl tail, allows them to position themselves within the phospholipid bilayer of cell membranes. mdpi.com This integration into the membrane is not only crucial for their antioxidant function by placing them at the site of lipid peroxidation but may also contribute to the physical stability of the membrane. sci-hub.se By residing within the membrane, tocopherols can influence membrane fluidity and the packing of phospholipids, which may help to limit the diffusion of free radicals and protect the integrity of membrane-bound proteins and other components. While this is a recognized function of the tocopherol class, specific studies detailing the membrane-stabilizing effects of ζ1-tocopherol are scarce.

Non-Antioxidant Molecular Functions

Beyond their classical role as antioxidants, certain vitamin E vitamers, particularly α-tocopherol, have been shown to exert non-antioxidant functions by modulating cellular signaling and gene expression. mdpi.commdpi.com These actions are often independent of the molecule's radical-scavenging ability. mdpi.com It is plausible that ζ1-tocopherol could also possess such functions, but specific research in this area is largely unavailable. The following sections describe mechanisms identified for other tocopherols.

Modulation of Gene Expression (e.g., transcriptional control)

Studies on α- and γ-tocopherol have revealed their ability to influence the expression of various genes. mdpi.comscielo.br For instance, α-tocopherol has been shown to regulate genes involved in lipid metabolism, inflammation, and cell adhesion. mdpi.comnih.gov This regulation can occur through interaction with transcription factors or by affecting signaling pathways that control gene transcription. mdpi.com Tocotrienols and tocopherols have been observed to modulate different sets of genes, indicating isoform-specific effects. scielo.br For example, γ-tocopherol, but not α-tocopherol, was found to play a role in regulating certain genes during osmotic stress in plants. mdpi.com There is currently a lack of specific research investigating the direct effects of ζ1-tocopherol on gene expression.

Table 2: Examples of Gene/Pathway Modulation by Tocopherols

| Tocopherol Isomer | Example of Modulated Gene/Pathway | Associated Function |

|---|---|---|

| α-Tocopherol | Downregulation of miRNA-125b | Inflammation |

| α-Tocopherol | Upregulation of α-TTP gene | Vitamin E transport |

| γ-Tocopherol | Modulation of jasmonic acid- and ethylene-signaling genes | Plant stress response |

| ζ1-Tocopherol | No specific data available | - |

This table provides examples from the literature for well-studied tocopherols to illustrate the concept of gene modulation. Specific targets for ζ1-tocopherol have not been identified in the reviewed literature.

Interaction with Cellular Signaling Pathways (e.g., protein kinase C modulation)

A significant non-antioxidant function attributed to α-tocopherol is the inhibition of protein kinase C (PKC) activity. wikipedia.orgmdpi.comtaylorfrancis.com This inhibition is specific to the alpha isoform and is not replicated by β-tocopherol, despite similar antioxidant properties, suggesting a mechanism independent of radical scavenging. nih.gov The inhibition of PKC, a key enzyme in signal transduction pathways controlling cell proliferation and differentiation, is achieved through the dephosphorylation of PKCα, which leads to its inactivation. nih.gov Other tocopherols, like γ-tocopherol, may have different or even opposing effects on PKCα. nih.gov The ability of ζ1-tocopherol to interact with and modulate cellular signaling pathways like the PKC cascade has not been specifically investigated.

Structural Roles in Cellular Membranes

As a lipophilic molecule, ζ1-Tocopherol integrates into the lipid bilayers of cellular membranes, a critical location for its biological functions. mdpi.comwikipedia.org Its structure, featuring a polar chromanol head and a hydrophobic tail, allows it to position itself within the membrane, with the hydroxyl group on the chromanol ring oriented towards the membrane surface. nih.gov This arrangement is crucial for its role in membrane stabilization and protection.

Research has highlighted several key structural roles of vitamin E isomers, including ζ1-Tocopherol, in cellular membranes:

Membrane Fluidity and Ordering: By inserting into the lipid bilayer, ζ1-Tocopherol can influence the packing and fluidity of membrane phospholipids. Studies suggest that the unsaturated isoprenoid side chain of tocotrienols, like ζ1-Tocopherol, may allow for a more uniform distribution within the membrane and cause a stronger disordering of membrane lipids compared to saturated tocopherols. nih.gov This can enhance the interaction between the chromanol head and lipid radicals, contributing to its antioxidant efficacy.

Protection of Membrane Lipids: A primary structural role is the protection of polyunsaturated fatty acids (PUFAs) within the membrane from oxidative damage. mdpi.com PUFAs are highly susceptible to attack by free radicals, which can lead to a damaging chain reaction of lipid peroxidation, compromising membrane integrity and function. ζ1-Tocopherol acts as a primary defense, halting these chain reactions. nih.gov

Membrane Stabilization: It is believed to act as a membrane stabilizer by forming complexes with the products of membrane lipid hydrolysis, such as lysophospholipids and free fatty acids. nih.govresearchgate.net These hydrolytic products can have a detergent-like effect that disrupts membrane stability; ζ1-Tocopherol helps to negate this by restoring the hydrophobic-hydrophilic balance within the membrane. nih.gov The more flexible, unsaturated tail of ζ1-Tocopherol may enhance its mobility and ability to interact with these disruptive molecules throughout the membrane. researchgate.net

Comparative Biochemical Activity of ζ1-Tocopherol with Other Tocopherol Isomers

The vitamin E family consists of four tocopherols and four tocotrienols (α, β, γ, δ), which differ in the number and position of methyl groups on their chromanol ring. mdpi.com ζ1-Tocopherol (α-tocotrienol) is the fully methylated form of the tocotrienol (B1241368) series.

Structure-Activity Relationships and Methyl Group Influence

The antioxidant activity of tocopherols and tocotrienols is largely dictated by the structure of the chromanol ring. The hydroxyl group at the C-6 position is responsible for donating a hydrogen atom to neutralize free radicals, while the methyl groups on the aromatic ring influence the ease of this donation. wikipedia.org

The number and position of these methyl groups are a key determinant of biochemical activity. Generally, increased methylation enhances antioxidant potency. wikipedia.org ζ1-Tocopherol, having three methyl groups (at positions 5, 7, and 8), exhibits the highest activity among the tocotrienols, following a similar pattern to the tocopherols (α > β > γ > δ). mdpi.comskinident.world This trimethylated structure stabilizes the phenoxyl radical formed after hydrogen donation, making it a more effective chain-breaking antioxidant.

While the chromanol head determines the chemical reactivity, the side chain influences its physical behavior and localization within membranes. The unsaturated isoprenoid tail of ζ1-Tocopherol, compared to the saturated phytyl tail of α-tocopherol, is thought to allow for greater mobility within the membrane bilayer, potentially leading to more efficient interactions with lipid radicals. nih.govresearchgate.net

Differential Efficacy in In Vitro Molecular Assays

The comparative antioxidant efficacy of ζ1-Tocopherol against other isomers varies significantly depending on the experimental system.

In some in vitro models, ζ1-Tocopherol has demonstrated markedly superior antioxidant activity compared to α-tocopherol. For instance, studies using rat liver microsomes found that ζ1-Tocopherol was 40-60 times more effective at preventing lipid peroxidation. nih.govresearchgate.net This enhanced activity is attributed to its higher recycling efficiency from its radical form, a more uniform distribution in the membrane, and a greater ability to interact with lipid radicals. nih.gov

However, in homogenous solution assays, the difference is less pronounced, with ζ1-Tocopherol and α-tocopherol showing similar reactivities toward peroxyl radicals. researchgate.net Different standardized assays yield varied results; for example, greater methylation increases scavenging activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay but can decrease it in the ORAC (Oxygen Radical Absorbance Capacity) assay, possibly due to steric hindrance. researchgate.net

| Assay/System | Finding | Compared Isomers | Reference |

|---|---|---|---|

| Lipid Peroxidation (Rat Liver Microsomes) | ζ1-Tocopherol showed 40-60x higher antioxidant activity. | α-Tocopherol | nih.govresearchgate.net |

| Peroxyl Radical Scavenging (Liposomes) | ζ1-Tocopherol showed higher efficacy. | α-Tocopherol | researchgate.net |

| FRAP (Ferric Reducing Antioxidant Power) | α-Tocopherol showed the highest activity among all vitamin E isomers. Activity increased with ring methylation. | All Tocopherols & Tocotrienols | researchgate.net |

| DPPH Radical Scavenging | Activity increased with greater ring methylation. | All Tocopherols & Tocotrienols | researchgate.net |

| ORAC (Oxygen Radical Absorbance Capacity) | Activity decreased with greater ring methylation. No significant difference related to the side chain (saturated vs. unsaturated). | All Tocopherols & Tocotrienols | researchgate.net |

| Lipid Peroxidation (Liposomes) | Antioxidant order was γ-tocotrienol > ζ1-Tocopherol > α-tocopherol. | α-T, α-T3, γ-T3 | nih.gov |

Interaction with Other Endogenous Molecules

The biological action of ζ1-Tocopherol is not isolated but occurs within a complex network of interactions with other molecules, including other antioxidants, proteins, and lipids.

Synergistic or Antagonistic Effects with Other Antioxidants (e.g., carotenoids, polyphenols)

Interactions can be complex and context-dependent:

Synergism with Polyphenols: Certain polyphenols, like quercetin, demonstrate a synergistic effect with α-tocopherol in protecting low-density lipoproteins (LDL) from oxidation, an effect likely applicable to ζ1-Tocopherol. nih.govmdpi.com This may be due to the regeneration of the tocopherol by the polyphenol at the lipid-water interface. mdpi.com

Synergism with Carotenoids: Studies on liposomes show synergistic interactions between carotenoids (like β-carotene and lycopene) and tocotrienols. nih.govresearchgate.net Evidence suggests that tocopherols and tocotrienols can regenerate carotenoids from their radical state. nih.gov In some systems, carotenoids may also act as a primary, "sacrificial" antioxidant, thereby sparing the more potent tocotrienols. researchgate.netresearchgate.net

Antagonism with Carotenoids and Polyphenols: While synergistic in function, some antioxidants can be antagonistic at the level of absorption. Research has shown that high intakes of carotenoids and certain polyphenols (e.g., naringenin) can impair the intestinal absorption of α-tocopherol, an interaction that may also affect ζ1-Tocopherol. researchgate.net

Binding to Proteins or Lipids (molecular interactions)

The distribution and retention of vitamin E isomers in the body are tightly regulated by specific binding proteins.

α-Tocopherol Transfer Protein (α-TTP): This hepatic protein is crucial for maintaining plasma vitamin E levels. researchgate.netannualreviews.org It exhibits high selectivity for α-tocopherol, which it incorporates into very-low-density lipoproteins (VLDL) for transport to other tissues. nih.govresearchgate.net Its affinity for ζ1-Tocopherol (α-tocotrienol) is significantly lower—estimated to be around 8.5-12% of its affinity for α-tocopherol. mdpi.comnih.gov This preferential binding explains why α-tocopherol is the predominant form of vitamin E found in tissues, despite other isomers being present in the diet. mdpi.com

Other Binding Proteins: Other cytosolic proteins, such as tocopherol-associated protein (TAP) and SEC14-like proteins, are also known to bind tocols and may play roles in their intracellular transport and function. nih.gov

Interaction with Lipids: In the bloodstream, ζ1-Tocopherol is transported within lipoproteins (chylomicrons, VLDL, LDL, HDL). mdpi.com Within membranes, it has a strong affinity for PUFAs, where it is strategically positioned to prevent lipid peroxidation. skinident.world This direct molecular interaction with lipids is fundamental to its role as a membrane-protecting antioxidant.

Regulatory Mechanisms and Biological Control of ζ1 Tocopherol Levels

Intracellular Transport and Trafficking Pathways

The synthesis of all tocochromanols, including α-tocotrienol, occurs within the plastids. researchgate.netresearchgate.net However, the precise mechanisms governing their movement and final destination within and between organelles are not yet fully understood, particularly for tocotrienols.

Research on transgenic tobacco plants, engineered to produce tocotrienols in their leaves, has provided some insight into their sub-plastidial location. In these plants, α-tocotrienol was detected in the chloroplast envelope, thylakoid membranes, and plastoglobules, which are lipoprotein particles within the chloroplast stroma. nih.gov This distribution highlights the complexity of lipophilic molecule trafficking even within a single organelle. nih.gov While the synthesis machinery is located in the inner envelope of the plastid, the final products are found in different compartments, suggesting the existence of transport mechanisms.

To date, no specific transport protein for tocotrienols has been identified in plants. The general belief is that tocochromanols are largely retained within the plastids where they are synthesized. oup.com However, some studies have reported the presence of tocopherols (B72186) in extraplastidial locations like vacuoles and mitochondria, suggesting that transport pathways may exist, though they remain uncharacterized. oup.com In tomato, a tocopherol-binding protein (SlTBP) has been identified that is involved in the intracellular transport of α-tocopherol, potentially mediating its movement between plastid compartments or between the chloroplast and the endoplasmic reticulum. nih.govmdpi.com It is not yet known if this protein or similar ones can transport tocotrienols.

Homeostatic Regulation in Biological Systems

The homeostasis of α-tocotrienol in plants is primarily regulated at the level of its biosynthesis, which diverges from that of tocopherols through the use of a different precursor for its side chain.

Tocotrienol (B1241368) synthesis begins with the condensation of homogentisate (B1232598) (HGA) and geranylgeranyl diphosphate (B83284) (GGDP). This reaction is catalyzed by the enzyme homogentisate geranylgeranyl transferase (HGGT). researchgate.net In contrast, tocopherol synthesis utilizes phytyl diphosphate (PDP) in a reaction catalyzed by homogentisate phytyltransferase (HPT). researchgate.netnih.gov The presence and activity of HGGT is the key determinant for tocotrienol production and is characteristic of plants that naturally accumulate these compounds, such as cereals. oup.comresearchgate.net

The availability of the GGDP precursor is a critical control point. In transgenic plants, redirecting metabolic flux to increase the pool of HGA can lead to the production of tocotrienols even in species that normally only produce tocopherols, like Arabidopsis. nih.govmdpi.com This suggests that the HPT enzyme can, to some extent, atypically use GGDP as a substrate when HGA levels are high and the GGDP to PDP ratio is favorable. nih.gov In these engineered plants, tocotrienol levels were observed to be highest in early growth stages, decreasing as the plant matures and the PDP pool accumulates for tocopherol synthesis. nih.gov This indicates a competitive balance between the two pathways for the common HGA precursor, which influences the final tocochromanol composition.

The tissue-specific accumulation of α-tocotrienol, mainly in seeds and fruits, points to strict developmental and genetic regulation of the biosynthetic pathway, ensuring its production in tissues where it plays a role in protecting storage lipids and promoting seed longevity. wikipedia.orgresearchgate.net

Responses to Environmental Cues and Stressors

While the role of α-tocopherol in abiotic stress tolerance is well-documented, specific research on α-tocotrienol is less common, largely due to its absence in the photosynthetic tissues of most model organisms. nih.gov However, studies using transgenic plants that accumulate tocotrienols in leaves have demonstrated their potential function in stress response.

Light and Temperature Stress: In transgenic tobacco leaves producing high levels of tocotrienols (including α-tocotrienol), these molecules were shown to be potent antioxidants in vivo. nih.gov These plants exhibited enhanced tolerance to high light stress combined with chilling temperatures. Compared to wild-type plants, the transgenic lines showed lower levels of photosystem II photoinhibition and lipid peroxidation. nih.gov A significant decrease in the tocotrienol content was observed in the transgenic leaves following the stress treatment, suggesting that tocotrienols were consumed while scavenging reactive oxygen species, thereby protecting membranes from oxidative damage. nih.gov

Drought, Salinity, and Heavy Metal Stress: There is a notable lack of direct research on the response of α-tocotrienol to drought, salinity, or heavy metal stress in plants where it naturally occurs. Most studies on these stressors focus on the roles of α- and γ-tocopherol. nih.govfrontiersin.orgresearchgate.net For instance, engineering of tocopherol biosynthesis genes has been explored as a strategy to enhance tolerance to heavy metal and salt stress, but these studies primarily involve the modulation of tocopherols. nih.govfrontiersin.org In transgenic rice, tocopherols were found to be more critical than tocotrienols for germination tolerance under abiotic stress conditions. researchgate.net This suggests that different forms of vitamin E may have specialized roles, with leaf-abundant tocopherols being more directly involved in protecting the photosynthetic apparatus from a broad range of stresses, while seed-abundant tocotrienols may be more specialized for protecting storage lipids and ensuring longevity. oup.comresearchgate.net

Interactive Data Table: Tocochromanol Response to Abiotic Stress in Plants

The following table summarizes findings on the role and response of different tocochromanols to various environmental stressors, based on available research.

| Stressor | Compound | Plant/System | Key Findings | Reference(s) |

| High Light & Low Temperature | α-Tocotrienol | Transgenic Tobacco (leaves) | Accumulation enhanced tolerance; levels decreased post-stress, suggesting antioxidant consumption. | nih.gov |

| High Light & Low Temperature | α-Tocopherol | Arabidopsis thaliana | Protects against photoinhibition and photooxidative stress. | nih.gov |

| Salinity Stress | α- and γ-Tocopherol | Transgenic Tobacco (leaves) | Silencing of biosynthesis genes increased sensitivity to salt stress. α- and γ-tocopherol play distinct roles. | oup.comnih.gov |

| Osmotic Stress (Sorbitol) | γ-Tocopherol | Transgenic Tobacco (leaves) | Accumulation of γ-tocopherol (instead of α-tocopherol) improved performance under osmotic stress. | oup.com |

| Drought Stress | Tocopherols (general) | Various | Overexpression of biosynthesis genes (e.g., VTE1) can enhance drought tolerance. | nih.gov |

| Heavy Metal Stress | Tocopherols (general) | Potato (engineered) | Engineering of tocopherol biosynthesis genes (AtVTE2, AtVTE4) used to counteract heavy metal stress. | nih.govfrontiersin.org |

| Seed Aging | Tocotrienols | Transgenic Rice (seeds) | Important for seed longevity under accelerated aging conditions. | researchgate.net |

Emerging Research and Future Directions for ζ1 Tocopherol Studies

Development of Novel Analytical Techniques for Minor Tocopherol Isomers

The accurate study of minor tocopherols (B72186) like ζ1-Tocopherol is fundamentally dependent on the ability to detect and quantify them within complex biological matrices. While early colorimetric methods were used for total tocopherol determination, modern chromatography is essential for isomer-specific analysis. researchgate.net